(E)-but-2-enedioic acid;1-[3-(heptoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone
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Overview
Description
(E)-but-2-enedioic acid;1-[3-(heptoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-[3-(heptoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds through reactions such as esterification, alkylation, and condensation. These intermediates are then subjected to further reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are commonly employed to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;1-[3-(heptoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.
Scientific Research Applications
(E)-but-2-enedioic acid;1-[3-(heptoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;1-[3-(heptoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A similar compound used in organic synthesis with keto-enol tautomerism.
Acetylacetone: Another compound with similar reactivity and applications in organic chemistry.
Uniqueness
(E)-but-2-enedioic acid;1-[3-(heptoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. This makes it valuable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
104450-48-8 |
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Molecular Formula |
C48H78N2O12 |
Molecular Weight |
875.1 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[3-(heptoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone |
InChI |
InChI=1S/2C22H37NO4.C4H4O4/c2*1-5-6-7-8-9-12-26-15-20-13-19(18(4)24)10-11-22(20)27-16-21(25)14-23-17(2)3;5-3(6)1-2-4(7)8/h2*10-11,13,17,21,23,25H,5-9,12,14-16H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
HVGZIAILXZYDMX-WXXKFALUSA-N |
Isomeric SMILES |
CCCCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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